Diazald-N-methyl-13C

Mass Spectrometry Isotope Dilution Tracer Studies

Isotopic tracing fails without a 13C label. Unlabeled Diazald yields CH2N2, indistinguishable from native analytes in MS; NMU/MNNG pose thermal instability and mutagenicity risks. Diazald-N-methyl-13C (CAS 60858-95-9) solves this: • 99 atom % 13C - clean +1 Da mass shift for SID-MS • Stable solid (mp 61-62°C); onset degradation ~80°C • Enables 13C-diazomethane for derivatization, cyclopropanation, and mechanistic NMR studies • Economical multi-gram synthesis from methanol-13C

Molecular Formula C8H10N2O3S
Molecular Weight 215.24 g/mol
CAS No. 60858-95-9
Cat. No. B12062237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazald-N-methyl-13C
CAS60858-95-9
Molecular FormulaC8H10N2O3S
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
InChIInChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1
InChIKeyFFKZOUIEAHOBHW-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazald-N-methyl-13C: Isotopic Tracing & Mechanistic Studies


Diazald-N-methyl-13C (CAS 60858-95-9), also known as N-methyl-13C-N-nitroso-p-toluenesulfonamide, is a stable isotope-labeled precursor to diazomethane . It is a solid at room temperature with a melting point of 61-62 °C and an isotopic purity of 99 atom % 13C . The compound is primarily used in organic synthesis and analytical chemistry to generate 13C-labeled diazomethane (13CH2N2) for mechanistic studies, tracer experiments, and the introduction of a 13C-labeled methyl group into target molecules [1].

Workflow Isotope-labeled precursor for generating 13C-diazomethane, enabling 13C-methyl transfer and cyclopropanation in mechanistic studies.
Analytical Context Supports stable isotope dilution mass spectrometry (SID-MS) and 13C-NMR tracing by providing a clean +1 Da mass shift.
Selection Context Room-temperature-stable solid (mp 61-62 °C) with specified 99 atom % 13C enrichment, ensuring consistent reagent handling and isotopic fidelity.

Why Unlabeled Precursors Cannot Replace Diazald-N-methyl-13C


Substitution of Diazald-N-methyl-13C with unlabeled Diazald (CAS 80-11-5) or other diazomethane precursors like N-methyl-N-nitrosourea (NMU) or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) fails because the 13C label is essential for generating 13C-diazomethane, which is required for isotopic tracing, mass spectrometry-based quantitation, and NMR studies [1]. Unlabeled Diazald generates standard diazomethane (CH2N2), which cannot be distinguished from the native analyte in a mass spectrometer, thereby negating the utility of the reagent for stable isotope dilution assays [2]. Furthermore, NMU and MNNG, while historically used as diazomethane precursors, are significantly less thermally stable (NMU unstable >20°C) and are potent mutagens/carcinogens, making them unsuitable for routine laboratory use [3][4].

Attribute
Diazald-13C
Unlabeled / Legacy Precursors
Isotopic Tracer Fidelity
Reliable +1 Da shift for SID-MS and 13C-NMR
Unlabeled compounds provide no distinguishable mass shift; limits quantitation specificity.
Thermal Stability
Onset temperature 80 °C; stable at room temperature
NMU unstable >20 °C and shock-sensitive; MNNG decomposes at melting point with reported mutagenicity concerns.
Handling & Format
Solid (mp 61-62 °C) enables standard weighing protocols
NMU is a low-melting solid or liquid requiring cold storage; may complicate consistent reagent delivery.

Diazald-N-methyl-13C: Quantitative Comparison


Isotopic Purity and Mass Shift in MS Detection

Diazald-N-methyl-13C has a certified isotopic purity of 99 atom % 13C, which results in a mass shift of M+1 relative to the unlabeled compound (M+1) . In contrast, unlabeled Diazald has a natural abundance of 13C (~1.1%) and does not provide a reliable mass shift [1]. This high isotopic purity ensures that 13C-diazomethane generated from the labeled precursor will produce a clean +1 Da shift in mass spectrometry, enabling accurate quantitation in stable isotope dilution assays .

Isotopic Enrichment & MS Shift
Head-to-head
99 atom % 13C ~1.1% 13C
Supports clean +1 Da shift for accurate SID-MS quantitation.
Reported isotopic purity; verify against lot-specific certificate of analysis.
Mass Spectrometry Isotope Dilution Tracer Studies

Thermal Stability Over Traditional Precursors

The onset temperature for thermal decomposition of Diazald (the unlabeled scaffold) is 80 °C, as determined by thermal assessment using the Yoshida methodology [1]. In contrast, the traditional diazomethane precursor N-methyl-N-nitrosourea (NMU) is unstable at temperatures greater than 20 °C and is shock-sensitive [2]. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) decomposes at its melting point of 118 °C but is a potent carcinogen and mutagen, leading to its discontinuation as a routine diazomethane precursor [3].

Thermal Stability vs Legacy Precursors
Class-level inference
Onset 80 °C Unstable >20 °C
May support safer room-temperature handling compared to NMU.
Thermal assessment based on unlabeled Diazald scaffold; contextual review recommended.
Process Safety Thermal Stability Diazomethane Generation

Cost-Efficient Synthesis from Methanol-13C

A published synthetic protocol for Diazald-13C (the same compound) achieves an overall yield of 88% starting from methanol-13C, a readily available and inexpensive labeled precursor [1]. This is a key differentiator from other isotopically labeled diazomethane precursors that may require more expensive or less efficient synthetic routes. The unlabeled Diazald is synthesized from unlabeled methanol, but the labeled version leverages the same efficient route, making it an economical choice for isotopic labeling studies [1].

Synthetic Efficiency from Methanol-13C
Head-to-head
88% yield
Reported high yield may support cost-effective procurement for large-scale studies.
Synthetic protocol as described by Shields & Manthorpe (2014); verify scalability.
Isotope Economics Synthetic Efficiency Process Chemistry

Physical Form and Melting Point Consistency

Diazald-N-methyl-13C is a solid at room temperature with a melting point of 61-62 °C . This is consistent with the melting point of unlabeled Diazald (62 °C) [1], ensuring that the labeled compound can be handled, weighed, and stored using the same established protocols as the widely used unlabeled reagent. In contrast, alternative diazomethane precursors like NMU are liquids or low-melting solids that require cold storage and special handling due to thermal instability [2].

Physical Form & Melting Point
Head-to-head
Solid, 61-62 °C Liquid/Unstable (NMU)
Solid format may simplify weighing, storage, and reagent quality consistency.
Literature and vendor specifications for physical form; confirm upon receipt.
Solid-Phase Handling Storage Stability Analytical Consistency

Optimal Use Cases for Diazald-N-methyl-13C


SID-MS for Absolute Quantitation

Use Diazald-N-methyl-13C to generate 13C-diazomethane for the derivatization of carboxylic acids, phenols, or other nucleophiles. The resulting 13C-labeled methyl ester or ether will have a +1 Da mass shift relative to the native analyte, enabling precise quantitation via SID-MS. The 99 atom % 13C isotopic purity ensures a clean signal without interference from unlabeled isotopologues .

Mechanistic Studies via 13C Methyl Transfer

Employ 13C-diazomethane generated from this precursor in cyclopropanation or methylation reactions to install a 13C-labeled methyl group. This allows for the tracking of the methyl group's fate in subsequent chemical or biochemical transformations using NMR or MS, providing mechanistic insights not possible with unlabeled diazomethane [1].

Process-Scale Isotopic Labeling

The efficient, high-yielding synthesis of Diazald-N-methyl-13C from inexpensive methanol-13C makes it economically viable for multi-gram scale preparation of 13C-diazomethane. This is advantageous for pharmaceutical process research and development where isotopically labeled intermediates are required for metabolite identification or reaction pathway elucidation [1].

Safer Diazomethane Generation Alternative

Given the thermal stability of the Diazald scaffold (onset temperature 80 °C) compared to legacy precursors like NMU (unstable >20 °C) and the mutagenicity of MNNG, Diazald-N-methyl-13C offers a safer and more user-friendly option for generating 13C-diazomethane in both academic and industrial laboratories [2].

Application
Selection Property
Validation Focus
SID-MS Absolute Quantitation
99 atom % 13C isotopic enrichment
Internal standard linearity and matrix-effect correction
Mechanistic Pathway Tracking
13C-methyl transfer fidelity
NMR/MS tracer specificity and incorporation rate
Process-Scale Isotopic Labeling
Synthetic yield from methanol-13C
Scale-up reproducibility and purity consistency
Safer Diazomethane Alternative
Thermal stability (onset 80 °C)
Process safety calorimetry and handling protocol review
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